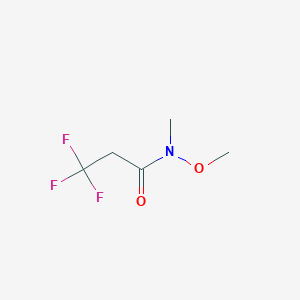

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide

Übersicht

Beschreibung

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is 1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is a liquid at room temperature . The predicted boiling point is 108.1±50.0 °C, and the predicted density is 1.238±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide: is utilized in pharmaceutical research as a reference substance for drug impurities . Its unique chemical structure makes it suitable for studying the metabolic pathways and degradation profiles of new drug candidates.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the creation of fluorinated compounds that have enhanced stability and bioavailability . Its trifluoromethyl group is especially valuable in medicinal chemistry for the development of new therapeutic agents.

Material Science

In material science, 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide can be used to modify surface properties of materials. The introduction of fluorine atoms can lead to the development of materials with unique hydrophobic characteristics, which is beneficial for creating water-resistant coatings .

Analytical Chemistry

As an analytical reagent, this compound is employed to calibrate and validate analytical instruments. Its consistent and well-defined properties ensure accurate measurements and quality control in analytical procedures .

Biochemistry

In biochemistry, it’s used to study enzyme-catalyzed reactions involving fluorinated substrates. The presence of fluorine atoms can significantly alter the reaction pathway and kinetics, providing insights into enzyme specificity and mechanism .

Environmental Science

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide: may also be used in environmental science to study the impact of fluorinated compounds on ecosystems. Its stability and persistence in the environment make it a suitable model compound for long-term ecological studies .

Safety and Hazards

The safety information available indicates that 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is potentially hazardous. The compound has been assigned the GHS pictograms GHS02 and GHS07, indicating that it is flammable and may cause skin irritation or serious eye irritation . The hazard statements associated with the compound are H226, H315, H319, and H335 .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHCIIIJPSQGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)